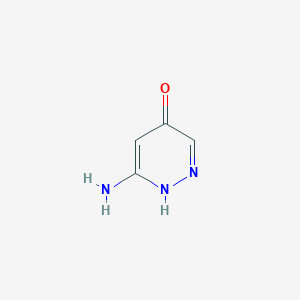
6-Aminopyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridazin-4-ol is a heterocyclic compound with the molecular formula C4H5N3O. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest in medicinal chemistry due to its unique physicochemical properties, such as weak basicity, high dipole moment, and robust hydrogen-bonding capacity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazin-4-ol can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly the aza-Diels-Alder reaction due to its broad substrate scope and functional group compatibility .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminopyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazinones.
Reduction: Reduction reactions can convert it into dihydropyridazines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridazinones.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Aminopyridazin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of chiral catalysts and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 6-Aminopyridazin-4-ol involves its interaction with various molecular targets. Its hydrogen-bonding capacity and dipole moment facilitate binding to biological targets, influencing pathways such as enzyme inhibition and receptor modulation. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
Pyrimidine: Another diazine isomer with two nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.
Comparison: 6-Aminopyridazin-4-ol is unique due to its specific nitrogen positioning, which imparts distinct physicochemical properties. Compared to pyrimidine and pyrazine, it has a higher dipole moment and different hydrogen-bonding capabilities, making it advantageous in certain drug design scenarios .
Propiedades
IUPAC Name |
6-amino-1H-pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-1-3(8)2-6-7-4/h1-2H,(H3,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJLGYCGRBZWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=CC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
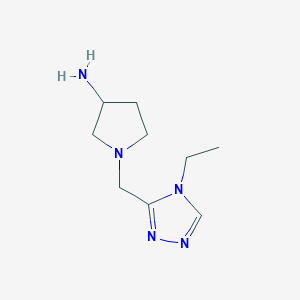
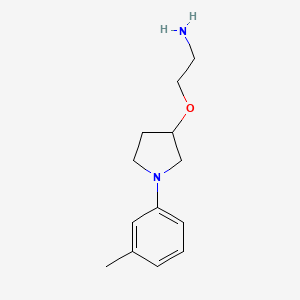

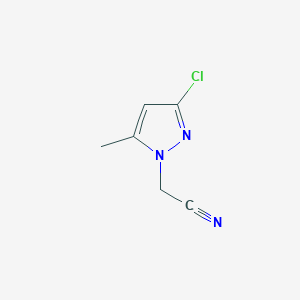

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)





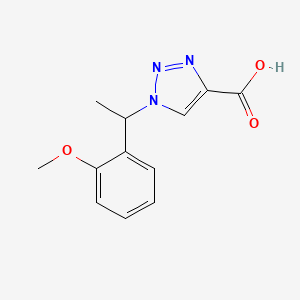
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)

